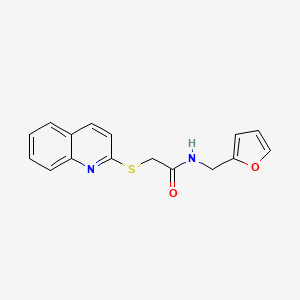

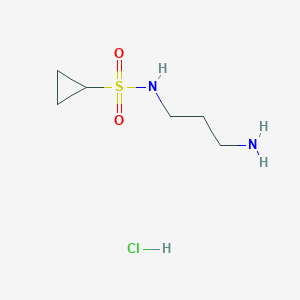

N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide is a heterocyclic molecule that incorporates furan and quinoline moieties. These structural motifs are commonly found in compounds with significant biological activities, and their derivatives are often explored for potential therapeutic applications. The furan ring, a five-membered oxygen-containing heterocycle, and the quinoline, a fused benzene and pyridine ring, are both known for their pharmacophore properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, a palladium-catalysed cyclisation was used to create a furo[3,2-c]quinolin-4(5H)-one derivative, optimizing the yield by varying the catalyst, base, and solvent . Another study reported the synthesis of quinoxaline derivatives, which are structurally similar to quinoline, through a chemoselective reaction with soft electrophiles . These methods highlight the potential synthetic routes that could be adapted for the synthesis of N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide would likely exhibit interesting electronic and steric properties due to the presence of both furan and quinoline rings. The sulfur atom in the sulfanylacetamide moiety could also contribute to the molecule's ability to bind to biological targets, as seen in the molecular modeling studies of quinoxaline derivatives, which showed good binding to the human thymidylate synthase enzyme .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from related studies. For example, the 2-(furan-2-yl)thiazolo[5,4-f]quinoline derivative underwent various electrophilic and nucleophilic substitution reactions, including nitration, bromination, formylation, and acylation . These reactions are indicative of the potential chemical transformations that N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide could undergo, which could be useful for further functionalization or for probing its biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide are not provided, the properties of similar compounds can offer some insights. Heterocyclic compounds like those mentioned often have significant solubility in organic solvents and may exhibit fluorescence due to their conjugated systems . The presence of the sulfanyl group could also influence the compound's acidity and nucleophilicity, affecting its solubility and reactivity.

Relevant Case Studies

The provided papers do not mention case studies directly related to N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide. However, the biological activities of structurally related compounds have been explored. For instance, quinoxaline derivatives showed inhibitory action against cancer cell lines , and furan coupled quinoline diamide hybrids exhibited antitubercular activity . These studies suggest that N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide could also possess interesting biological properties worthy of further investigation.

Safety and Hazards

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15(17-10-13-5-3-9-20-13)11-21-16-8-7-12-4-1-2-6-14(12)18-16/h1-9H,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDIRPYBYNNACN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

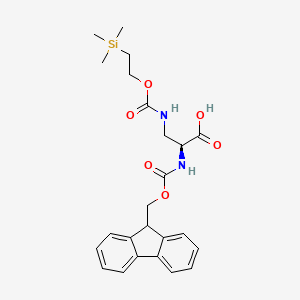

![Methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B3019295.png)

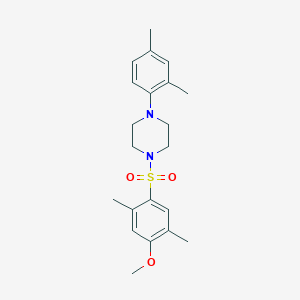

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)

![N-[5-(2-chloroacetyl)-2-hydroxyphenyl]acetamide](/img/structure/B3019302.png)

![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)

![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)

![2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B3019310.png)

![2-Benzoyl-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019315.png)

![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)